Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate
Description
Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate is a brominated cyclohexenyl derivative featuring a ketone group, a dimethyl-substituted cyclohexenyl ring, and a butanoate ester linked via a phenylamino group. Its molecular formula is C₁₉H₂₃BrNO₃, with a molecular weight of 402.29 g/mol.
Properties
IUPAC Name |
methyl 4-[4-[(2-bromo-5,5-dimethyl-3-oxocyclohexen-1-yl)amino]phenyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO3/c1-19(2)11-15(18(20)16(22)12-19)21-14-9-7-13(8-10-14)5-4-6-17(23)24-3/h7-10,21H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGZADRFVAJNKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)CCCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, affecting their function.
Mode of Action
For instance, the nitrogen atom in the compound can act as a nucleophile, competing with oxygen in reactions. This leads to the formation of an oxime in an essentially irreversible process as the adduct dehydrates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate
This compound (C₂₅H₁₉BrN₄O₆, MW: 575.35 g/mol) shares a bromine atom and ester group with the target compound but diverges in core structure. Key differences include:
Functional and Reactivity Comparisons
- Bromine Reactivity : In the target compound, bromine is positioned on the cyclohexenyl ring, favoring elimination or nucleophilic substitution. In the triazine analog, bromine resides on a phenyl ring, rendering it less reactive under mild conditions .
- Electrophilic Sites: The target compound’s ketone and enone systems offer sites for Michael additions or redox reactions, while the triazine’s electron-deficient core enables nucleophilic aromatic substitutions .
- Solubility : The triazine analog’s polar nitrogen atoms and methoxy groups enhance aqueous solubility compared to the lipophilic cyclohexenyl system of the target compound.
Target Compound
- Medicinal Chemistry : Cyclohexenyl ketones are explored as anti-cancer agents due to their ability to modulate kinase activity. The bromine atom may enhance target binding via halogen bonding .
- Structural Analysis : Crystallographic data (if available) could be refined using SHELX software, as demonstrated in small-molecule studies .
Triazine Analog
- Materials Science : Triazines serve as ligands in coordination polymers or catalysts. The formyl and methoxy groups enable further functionalization for sensor design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
